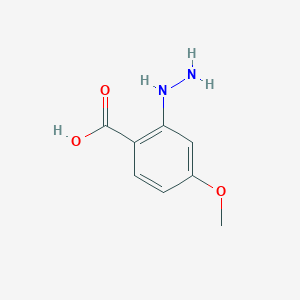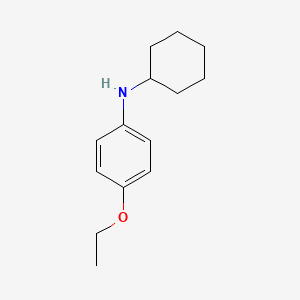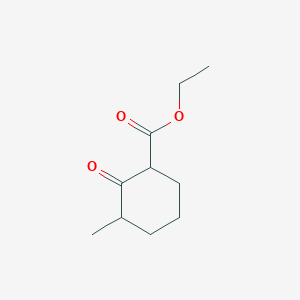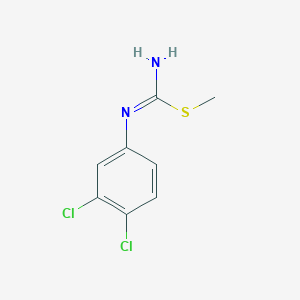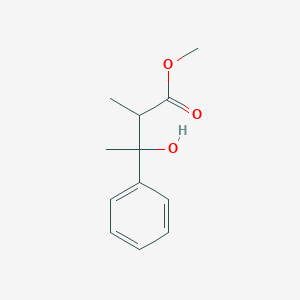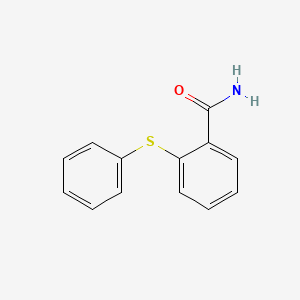![molecular formula C10H7F3O3 B8697453 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8697453.png)
3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid
Descripción general
Descripción
3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid: is an organic compound with a unique structure that includes a benzene ring, a propanoic acid group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of benzene with propanoic acid derivatives under specific conditions. One common method includes the use of trifluoromethyl ketones as starting materials, which undergo a series of reactions including Friedel-Crafts acylation and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
Beta-oxo-3-(trifluoromethyl)-propanoic acid: Similar structure but without the benzene ring.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the propanoic acid moiety.
Uniqueness
Propiedades
Fórmula molecular |
C10H7F3O3 |
|---|---|
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4H,5H2,(H,15,16) |
Clave InChI |
ODTVKMNSRRLGQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

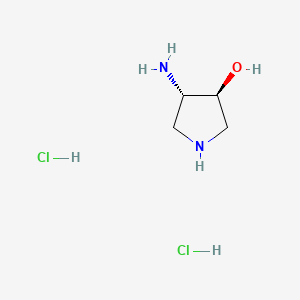
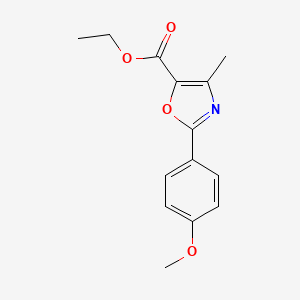

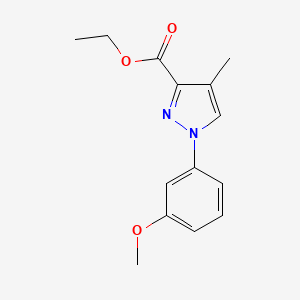
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B8697398.png)
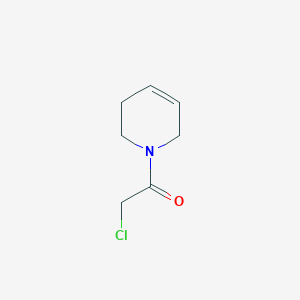
![1-[2-(2-Diethoxyphosphorylethoxy)ethoxy]-2-methoxy-ethane](/img/structure/B8697419.png)
